molecular formula C14H25NO4 B3104899 2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid CAS No. 150588-14-0

2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid

Cat. No.: B3104899
CAS No.: 150588-14-0
M. Wt: 271.35 g/mol
InChI Key: DKJQFNHLEZEZMR-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is of interest in various fields of chemistry and biochemistry due to its stability and reactivity.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withTyrosine-protein phosphatase non-receptor type 1 . This protein plays a key role in cellular processes such as cell growth and division.

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amino groups, preventing unwanted reactions . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .

Biochemical Pathways

The Boc group is commonly used in peptide synthesis to protect amino groups, and its removal allows for peptide bond formation .

Pharmacokinetics

It’s known that the bioavailability of similar compounds can be influenced by factors such as the presence of other drugs .

Result of Action

Given its structure and the known uses of boc-protected amino acids, it’s likely that this compound could be used in the synthesis of peptides or proteins, potentially influencing cellular processes such as cell growth and division .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the removal of the Boc group requires acidic conditions . Additionally, the compound’s solubility can affect its action. Boc-protected amino acid ionic liquids, which are similar to this compound, are miscible in solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to efficient and scalable production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other Boc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

4-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJQFNHLEZEZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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